2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone
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Overview
Description
2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone is a synthetic organic compound with the molecular formula C16H8ClNO3. It is known for its unique structure, which includes a naphthoquinone core substituted with a chloro group and an amino group linked to a cyclohexadienone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthoquinone core, which can be derived from naphthalene through oxidation reactions.
Chlorination: The naphthoquinone core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine (e.g., aniline) reacts with the chlorinated naphthoquinone under basic conditions.
Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone moiety through a condensation reaction with a suitable precursor, such as cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted naphthoquinones.
Scientific Research Applications
2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,4-dichloroanilino)-1,4-naphthoquinone
- 3-Chloro-2-(3,4-dichloroanilino)-1,4-naphthoquinone
- 3-Chloro-2-(4-ethoxyanilino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone is unique due to its specific substitution pattern and the presence of the cyclohexadienone moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives .
Properties
Molecular Formula |
C16H8ClNO3 |
---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
2-chloro-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H8ClNO3/c17-13-14(18-9-5-7-10(19)8-6-9)16(21)12-4-2-1-3-11(12)15(13)20/h1-8H |
InChI Key |
LKSMWJJUEZEJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N=C3C=CC(=O)C=C3 |
Origin of Product |
United States |
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